molecular formula C8H11BrClN B2514895 4-Bromo-N,3-dimethylaniline hydrochloride CAS No. 2172169-19-4

4-Bromo-N,3-dimethylaniline hydrochloride

Cat. No. B2514895
CAS RN: 2172169-19-4
M. Wt: 236.54
InChI Key: AVMHAKCXROSMQW-UHFFFAOYSA-N
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Description

4-Bromo-N,3-dimethylaniline hydrochloride is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the behavior of similar brominated aromatic compounds with substituents on the nitrogen atom. For instance, the stability of brominated naphthoquinone imine derivatives and the behavior of N,N-dimethylaniline in photochemical reactions with bromobenzene are explored .

Synthesis Analysis

The papers do not explicitly describe the synthesis of 4-Bromo-N,3-dimethylaniline hydrochloride. However, the synthesis of related compounds involves the use of aromatic amines and brominated compounds. For example, the reaction between aromatic amines and 3-bromocamphor leads to dehalogenation and the formation of camphor derivatives . This suggests that similar reductive dehalogenation methods could potentially be applied to synthesize 4-Bromo-N,3-dimethylaniline hydrochloride from corresponding brominated precursors.

Molecular Structure Analysis

While the molecular structure of 4-Bromo-N,3-dimethylaniline hydrochloride is not analyzed in the papers, the structure of related compounds is. The presence of a bromine atom on an aromatic ring can significantly affect the electronic properties of the molecule, as seen in the study of the degradation kinetics of a brominated naphthoquinone imine . The electronic effects of substituents on the aromatic ring and the nitrogen atom are crucial in determining the reactivity and stability of such compounds.

Chemical Reactions Analysis

The papers provide information on the chemical reactions of compounds similar to 4-Bromo-N,3-dimethylaniline hydrochloride. For instance, the reductive dehalogenation of 3-bromocamphor by N,N-dimethylaniline results in the formation of camphor and aryliminocamphor, indicating that N,N-dimethylaniline can act as a dehalogenating agent . Additionally, a photochemical reaction involving N,N-dimethylaniline and bromobenzene under UV radiation leads to a variety of products, suggesting that 4-Bromo-N,3-dimethylaniline hydrochloride might also undergo photochemical reactions under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N,3-dimethylaniline hydrochloride are not directly reported in the papers. However, the stability of brominated compounds in different conditions, such as the stability of a brominated naphthoquinone imine in ethanol, can provide insights into the stability of 4-Bromo-N,3-dimethylaniline hydrochloride in various solvents . The reactivity of N,N-dimethylaniline in photochemical reactions also suggests that the compound may have significant reactivity under light exposure .

Scientific Research Applications

Kinetics and Reaction Studies

  • Bromination Kinetics : 4-Bromo-N,3-dimethylaniline hydrochloride has been studied for its bromination kinetics in various acidic environments, which is crucial for understanding its reactivity and potential uses in synthesis (Bell & D. Maria, 1969).

  • Electrochemical Oxidation : The electrochemical oxidation properties of 4-Bromo-N,3-dimethylaniline in aqueous sulphuric acid solutions at a platinum electrode provide insights into its potential applications in electrochemical processes (Arias, Brillas & Costa, 1990).

Analytical Methods

  • HPLC Determination : High-Performance Liquid Chromatography (HPLC) has been utilized for determining the concentration of 4-Bromo-N,3-dimethylaniline hydrochloride in various reactions, indicating its role in analytical chemistry (Xing, 2010).

  • Ionic Liquid-Based Extraction : The compound has been a subject in the development of ionic liquid-based dispersive liquid-liquid microextraction methods, proving its importance in environmental analysis and water quality monitoring (Han, Yan & Row, 2011).

Synthesis and Chemical Reactions

  • Synthesis and Reaction Pathways : Various studies have focused on the synthesis and reaction pathways of 4-Bromo-N,3-dimethylaniline and its derivatives. These studies are crucial for developing new chemical compounds and understanding the behavior of this compound in different chemical environments (Yu, 2008), (Zhang Xing-chen, 2008).

Applications in Drug Synthesis and Analysis

  • Role in Drug Synthesis : The compound's derivatives have been explored in the synthesis of various drugs, indicating its role as a precursor or intermediate in pharmaceutical chemistry. This includes studies on titanocenes as potential anti-cancer drugs and their synthesis involving 4-Bromo-N,3-dimethylaniline (Pampillón et al., 2006).

  • Drug Metabolism Studies : It has also been used in studying the metabolism of certain drugs in biological systems, providing insights into how drugs are processed in the body and aiding in the development of safer and more effective pharmaceuticals (Kanamori et al., 2002).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-N,3-dimethylaniline hydrochloride is iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine compounds .

Mode of Action

The exact mode of action of 4-Bromo-N,3-dimethylaniline hydrochloride It is known that it interacts with its targets (iodine compounds) in a way that allows it to serve as an internal standard in their determination . This suggests that it may bind to these compounds or react with them in a specific manner.

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-N,3-dimethylaniline hydrochloride are likely related to iodine metabolism, given its role in the determination of iodine compounds . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-N,3-dimethylaniline hydrochloride It is known to be soluble in methanol and insoluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Bromo-N,3-dimethylaniline hydrochloride Its primary known function is as an internal standard in the determination of iodine compounds , suggesting that its effects are likely related to this role.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N,3-dimethylaniline hydrochloride . For instance, it is incompatible with oxidizing agents, acids, and metals, and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . These factors could potentially affect its stability and efficacy.

properties

IUPAC Name

4-bromo-N,3-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHAKCXROSMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,3-dimethylaniline hydrochloride

CAS RN

2172169-19-4
Record name 4-bromo-N,3-dimethylaniline hydrochloride
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